Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI)
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Overview
Description
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine: is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine typically involves the condensation of 1,2-phenylenediamine with acetic hydrazide The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as optical sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, thereby disrupting microtubule formation and affecting cell division . Additionally, it can act as a radical scavenger, neutralizing free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound of the benzimidazole class, known for its broad range of biological activities.
2-(1H-Benzimidazol-2-yl)benzene: A similar compound with different substituents, used in various chemical and biological applications.
2,6-Bis(1H-imidazol-2-yl)pyridine: Another related compound with applications in coordination chemistry and materials science.
Uniqueness
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine is unique due to its specific acetylhydrazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
116577-83-4 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
N'-(1H-benzimidazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)12-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,12,14)(H2,10,11,13) |
InChI Key |
CDCZSUOUCQDXIW-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC(=O)NNC1=NC2=CC=CC=C2N1 |
Synonyms |
Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI) |
Origin of Product |
United States |
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